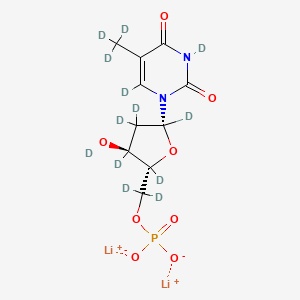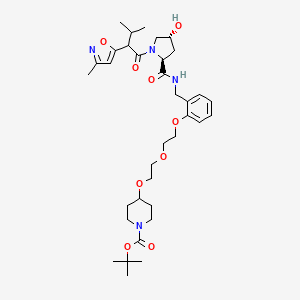
E3 Ligase Ligand-linker Conjugate 67
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 67 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 67 typically involves the conjugation of a ligand for the E3 ubiquitin ligase with a linkerCommon reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated synthesis and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 67 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for the formation of the final conjugate, which can then be used in PROTACs .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures to facilitate the conjugation process .
Major Products Formed: The major product formed from these reactions is the this compound itself, which can then be used in the development of PROTACs for targeted protein degradation .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 67 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein degradation and to develop new PROTACs. In biology and medicine, it is used to target and degrade specific proteins involved in diseases, such as cancer. The compound is also used in industry to develop new therapeutic agents and to study the ubiquitin-proteasome system .
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 67 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various E3 ubiquitin ligases .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 67 is unique in its ability to form a stable ternary complex with the target protein and the E3 ubiquitin ligase. Similar compounds include other E3 ligase ligands, such as those for cereblon, von Hippel-Lindau, and MDM2. These compounds also facilitate targeted protein degradation but may differ in their binding affinities and specificities .
Conclusion
This compound is a valuable compound in the field of targeted protein degradation. Its unique properties and wide range of applications make it an essential tool for scientific research and therapeutic development.
Properties
Molecular Formula |
C35H52N4O9 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
tert-butyl 4-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]phenoxy]ethoxy]ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C35H52N4O9/c1-23(2)31(30-19-24(3)37-48-30)33(42)39-22-26(40)20-28(39)32(41)36-21-25-9-7-8-10-29(25)46-18-16-44-15-17-45-27-11-13-38(14-12-27)34(43)47-35(4,5)6/h7-10,19,23,26-28,31,40H,11-18,20-22H2,1-6H3,(H,36,41)/t26-,28+,31?/m1/s1 |
InChI Key |
MNOPPCMODHWNHE-NAHHUDALSA-N |
Isomeric SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=CC=C3OCCOCCOC4CCN(CC4)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=CC=CC=C3OCCOCCOC4CCN(CC4)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


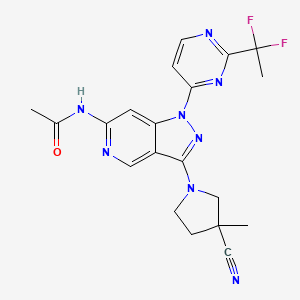
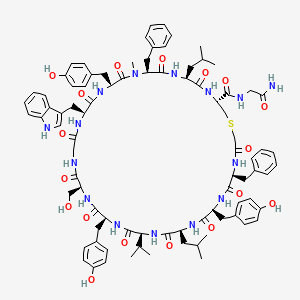
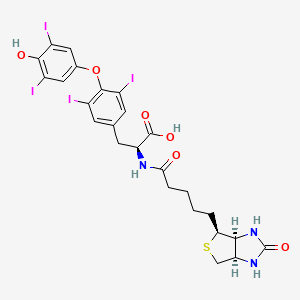
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
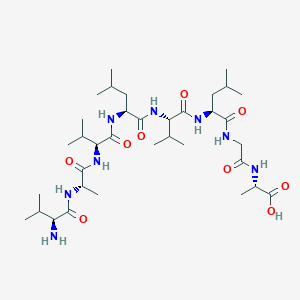
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
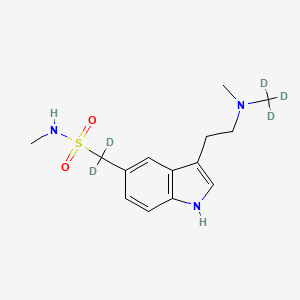
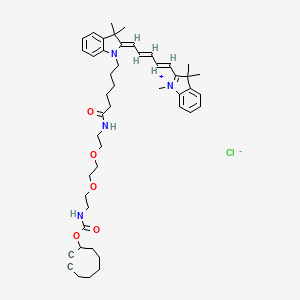
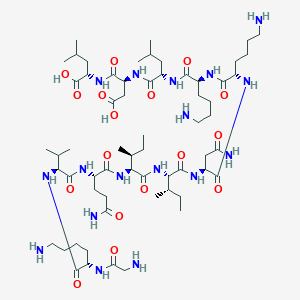

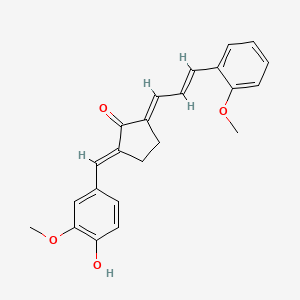
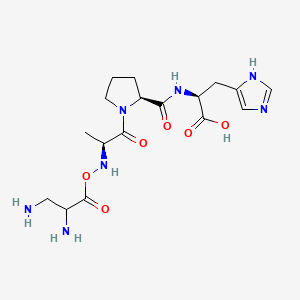
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
